molecular formula C8H7NO B1336274 2-Ethynyl-6-methoxypyridine CAS No. 512197-92-1

2-Ethynyl-6-methoxypyridine

Cat. No. B1336274
M. Wt: 133.15 g/mol
InChI Key: JKYLJFFXJQWGTL-UHFFFAOYSA-N
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Description

2-Ethynyl-6-methoxypyridine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives, which can offer insights into the chemical behavior and properties that might be expected from 2-Ethynyl-6-methoxypyridine. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, starting from halopyridines or other functionalized pyridines. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-dichloropyridine through substitution, nitration, ammoniation, and oxidation processes . Similarly, 2-methoxypyridine-3,4-dicarbonitriles were synthesized from 2-chloropyridine-3,4-dicarbonitriles using sodium methoxide . These methods suggest that the synthesis of 2-Ethynyl-6-methoxypyridine could potentially be achieved through a halogenated precursor that undergoes nucleophilic substitution with an ethynyl anion.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, the molecular and crystal structure of a Schiff base compound derived from a pyridine derivative was determined by X-ray crystallography, revealing intramolecular hydrogen bonding . The structure of 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine was also determined, showing that the two pyridyl rings are almost coplanar due to an intramolecular hydrogen bond . These findings suggest that the molecular structure of 2-Ethynyl-6-methoxypyridine would likely be influenced by the ethynyl and methoxy substituents, potentially affecting its planarity and electronic distribution.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including nitration, as seen in the nitration of 2-methoxy-3-hydroxypyridine, where the nitro group enters the 4 and then the 6 position of the pyridine ring . The presence of an ethynyl group in 2-Ethynyl-6-methoxypyridine would likely make it a reactive site for additional chemical transformations, such as Sonogashira coupling, which is a common reaction for ethynyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For instance, some pyridine derivatives exhibit intense fluorescence, while others show antiphlogistic activity . The presence of substituents like methoxy groups can influence the solubility, boiling point, and reactivity of the molecule. The specific properties of 2-Ethynyl-6-methoxypyridine would need to be determined experimentally, but it can be anticipated that the ethynyl group would contribute to its reactivity, while the methoxy group might affect its solubility and hydrogen bonding capacity.

Scientific Research Applications

Photocatalytic Properties

  • Photocatalysis : Research on substituted mononuclear photocatalysts based on [RuCl(bpy)(tpy)]⁺, involving derivatives like 4-(methoxyphenyl-ethynyl)-2,2':6',2''-terpyridine, highlighted their potential in photocatalyzing the oxidation of alcohols to aldehydes (Davidson et al., 2015).

Chemical Synthesis and Reactions

  • Synthesis of Alkaloids : Methoxypyridine compounds, including those similar to 2-Ethynyl-6-methoxypyridine, were used in the synthesis of Lycopodium alkaloids, demonstrating their utility in complex organic synthesis (Bisai & Sarpong, 2010).
  • Metallation Studies : Investigations into the lithiation pathways of 2-methoxypyridine derivatives provided insights into complex lithiation mechanisms, relevant for chemical syntheses (Gros, Choppin & Fort, 2003).
  • Cyclotrimerization Reactions : Rhodium-catalyzed intermolecular cross-cyclotrimerization studies involving aryl ethynyl ethers, akin to 2-Ethynyl-6-methoxypyridine, showcased its potential in forming pyridine derivatives at room temperature (Komine & Tanaka, 2010).

Spectroscopy and Material Studies

  • Spectroscopic Analysis : Density functional theory studies on 2-chloro-6-methoxypyridine, a compound structurally related to 2-Ethynyl-6-methoxypyridine, provided valuable information on vibrational and electronic spectra, crucial for material characterization (Arjunan et al., 2011).

Safety And Hazards

The safety data sheet for 2-Ethynyl-6-methoxypyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-ethynyl-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-5-4-6-8(9-7)10-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYLJFFXJQWGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432154
Record name 2-ETHYNYL-6-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-6-methoxypyridine

CAS RN

512197-92-1
Record name 2-ETHYNYL-6-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-6-methoxypyridine
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